2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
Description
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is a triazine-derived acetamide compound characterized by a 1,2,4-triazin-3-yl core substituted with a sulfanyl-acetamide moiety and a 2,3-dichlorophenyl group. The compound’s structural features, including the planar triazine ring and the dichlorophenyl group, may influence its solubility, crystallinity, and biological activity .
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N5O2S/c1-6-11(21)19(15)12(18-17-6)22-5-9(20)16-8-4-2-3-7(13)10(8)14/h2-4H,5,15H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUWXJPRPZZDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine with a suitable sulfanylating agent, followed by the introduction of the N-(2,3-dichlorophenyl)acetamide moiety under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety demonstrate significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. In particular, compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and vancomycin .
Antiviral Properties
Some studies have highlighted the potential of triazole derivatives in combating viral infections. The structural features of the compound may enhance its ability to inhibit viral replication through interference with viral enzymes or host cell interactions .
Anticancer Activity
Recent investigations into triazole-based compounds suggest their role in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth by targeting specific signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Key findings include:
- Substituents on the phenyl ring : Electron-withdrawing groups enhance antimicrobial activity.
- Thioether linkages : The presence of sulfur in the structure contributes to improved biological activity against various pathogens .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The incorporation of thiazole and triazole moieties has been shown to significantly impact biological activity. For example:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Thiazole derivative + acetamide | Formation of thiazole-acetamide |
| 2 | Cyclization | Triazine precursor + thiol | Formation of triazole-thioether |
| 3 | Final coupling | Thiazole-acetamide + triazole-thioether | Target compound synthesis |
Clinical Trials
While specific clinical trials focusing solely on this compound may be limited, related compounds have entered various phases of clinical testing for their antibacterial and anticancer properties. For example, a study evaluated a series of triazole derivatives for their effectiveness against resistant bacterial strains and reported promising results .
Laboratory Studies
In laboratory settings, compounds similar to the target have been subjected to rigorous testing against a panel of bacterial strains and showed significant antimicrobial efficacy. One study reported MIC values as low as for certain derivatives against MRSA .
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
Cyano and sulfamoyl groups in compound 13a confer distinct reactivity, such as participation in hydrogen bonding (via -SO₂NH₂) and electrophilic interactions (via -CN).
Physicochemical Properties :
- Lipophilicity : The isopropyl substituent in increases hydrophobicity, likely improving membrane permeability compared to the dichlorophenyl variant.
- Melting Points : Derivatives with polar groups (e.g., sulfamoyl in 13a ) exhibit higher melting points (288°C) due to stronger crystal packing via hydrogen bonds. The dichlorophenyl analogue may display moderate melting behavior, balancing halogen and hydrogen-bonding interactions .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a triazine-thiol intermediate with 2,3-dichlorophenylacetamide, analogous to methods described for 13a–e . However, the use of diazonium salts in highlights divergent pathways for introducing aryl groups.
Crystallographic and Spectroscopic Comparisons
- Hydrogen Bonding : The dichlorophenyl compound’s crystal structure (if resolved) may exhibit C–H···Cl and N–H···O interactions, distinct from the C–H···π interactions observed in methyl-substituted analogues .
- Spectroscopic Signatures : IR and NMR data for 13a (e.g., ν(C≡N) at 2214 cm⁻¹, δ(ArH) at 7.20–7.92 ppm) differ markedly from the target compound, which would show signals for -Cl and triazine NH groups.
Biological Activity
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is a novel triazine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, including its anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 335.38 g/mol. The structural features include a triazine ring and a dichlorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N5O3S |
| Molecular Weight | 335.38 g/mol |
| CAS Number | 381716-93-4 |
| InChI Key | VPLILZAADUWWDC-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. While specific methodologies may vary, they often employ techniques such as condensation reactions and cyclization to form the triazine moiety.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor effects. For instance, the presence of the triazine ring has been associated with enhanced cytotoxicity against various cancer cell lines.
-
In Vitro Studies :
- The compound has shown promising results in inhibiting cell proliferation in human cancer cell lines. For example, IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the range of 1.61 to 1.98 µg/mL for structurally related compounds .
- Molecular dynamics simulations have suggested that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its potential as an anticancer agent .
- Case Studies :
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that derivatives of triazine compounds can effectively combat bacterial strains.
- Antibacterial Assays :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific functional groups on the triazine and phenyl rings are pivotal for biological activity:
- Triazine Ring : Essential for interaction with biological targets.
- Dichlorophenyl Group : Enhances lipophilicity and cellular uptake.
- Amino Group : Contributes to hydrogen bonding interactions with target proteins.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Use Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify critical parameters affecting the coupling efficiency of the triazine and dichlorophenyl moieties .
- Employ HPLC-guided purification with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the target compound from byproducts like unreacted intermediates or hydrolyzed derivatives .
Q. What analytical techniques are most effective for structural characterization?
Methodological Answer:
- X-ray crystallography (e.g., using Cu-Kα radiation) resolves the spatial arrangement of the triazinone ring and dichlorophenyl group, confirming the sulfanyl-acetamide linkage .
- High-resolution mass spectrometry (HRMS) in ESI+ mode validates the molecular ion ([M+H]+) and fragmentation patterns, distinguishing isobaric impurities .
Q. What strategies are recommended for assessing solubility and stability in biological matrices?
Methodological Answer:
- Perform shake-flask solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with UV-Vis quantification at λmax ≈ 270 nm .
- Use accelerated stability testing (40°C/75% RH for 4 weeks) combined with PXRD to monitor crystallinity changes and degradation products .
Q. How can initial bioactivity screening be designed for this compound?
Methodological Answer:
- Prioritize in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Include positive controls (e.g., staurosporine) and dose-response curves (IC50 determination) .
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the methyl group on the triazinone ring or the dichlorophenyl substituents .
Advanced Research Questions
Q. How can reaction mechanisms for sulfanyl-acetamide bond formation be elucidated?
Methodological Answer:
- Use isotope labeling (e.g., 34S or 13C) to track sulfur transfer pathways during the coupling reaction. Analyze intermediates via NMR kinetic studies .
- Perform DFT calculations (B3LYP/6-31G*) to model transition states and identify rate-limiting steps, such as nucleophilic attack by the triazinone thiolate .
Q. What computational approaches are suitable for predicting pharmacokinetic properties?
Methodological Answer:
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Conduct meta-analysis with strict inclusion criteria (e.g., ≥90% purity, standardized assay protocols). Use ANOVA to identify batch-to-batch variability or solvent effects (e.g., DMSO concentration) .
- Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to rule out false positives from aggregation artifacts .
Q. What methodologies assess environmental fate and ecotoxicity?
Methodological Answer:
- Perform photodegradation studies under simulated sunlight (300–800 nm) with LC-MS/MS to identify transformation products like dechlorinated analogs .
- Use Daphnia magna acute toxicity tests (OECD 202) to evaluate EC50 values, correlating results with logKow and molecular descriptor-based toxicity models .
Q. How can the triazinone heterocyclic system be modified to enhance target selectivity?
Methodological Answer:
- Explore regioselective substitutions (e.g., introducing electron-withdrawing groups at C6) using Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
- Implement cryo-EM or crystallographic fragment screening to map binding pockets and guide rational design of sterically hindered derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
